molecular formula C12H18N4O2 B1456573 tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate CAS No. 1365969-81-8

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate

Cat. No.: B1456573
CAS No.: 1365969-81-8
M. Wt: 250.3 g/mol
InChI Key: VFHMEWBMMDQOAT-UHFFFAOYSA-N
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Description

tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.3 g/mol . It is a solid compound that is used in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate typically involves the reaction of 3-(pyrimidin-2-ylamino)azetidine-1-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidin-2-ylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, often with changes in the functional groups.

    Substitution: New compounds with different substituents replacing the pyrimidin-2-ylamino group.

Scientific Research Applications

Chemistry: tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of more complex molecules .

Biology: In biological research, this compound is used to study the interactions of azetidine derivatives with biological targets. It is also used in the development of new pharmaceuticals and bioactive molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also used in the development of new catalysts and polymer additives .

Comparison with Similar Compounds

  • tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • tert-Butyl 3-(propan-2-yl)aminoazetidine-1-carboxylate

Uniqueness: tert-Butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate is unique due to the presence of the pyrimidin-2-ylamino group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

tert-butyl 3-(pyrimidin-2-ylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)15-10-13-5-4-6-14-10/h4-6,9H,7-8H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHMEWBMMDQOAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140970
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-81-8
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365969-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(2-pyrimidinylamino)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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